molecular formula C10H11NO B1292789 3-Ethyl-4-(hydroxymethyl)benzonitrile CAS No. 202522-03-0

3-Ethyl-4-(hydroxymethyl)benzonitrile

Cat. No.: B1292789
CAS No.: 202522-03-0
M. Wt: 161.2 g/mol
InChI Key: WSNJZBSPUZABSU-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydroxymethylation of Toluene: Toluene reacts with methanol in the presence of a catalyst to form p-tolylmethanol.

    Dehydration Reaction:

    p-Tolylmethanol undergoes a dehydration reaction with ethanol to produce 3-Ethyl-4-(hydroxymethyl)benzonitrile[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3)[][1].

Major Products Formed

    Oxidation: 3-Ethyl-4-(carboxymethyl)benzonitrile.

    Reduction: 3-Ethyl-4-(aminomethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used[][1].

Scientific Research Applications

3-Ethyl-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of quaternary ammonium salts, which are important in various industrial processes[][1].

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(hydroxymethyl)benzonitrile
  • 4-(Hydroxymethyl)benzonitrile
  • 3-Ethylbenzonitrile

Properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJZBSPUZABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648121
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-03-0
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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